molecular formula C4H7N3O2 B103235 4-Ethyl-1,2,4-triazolidine-3,5-dione CAS No. 16050-65-0

4-Ethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B103235
CAS No.: 16050-65-0
M. Wt: 129.12 g/mol
InChI Key: FTLPCUOUNXWZMN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C4H7N3O2 and a molecular weight of 129.1173 g/mol It is a derivative of 1,2,4-triazolidine-3,5-dione, featuring an ethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,2,4-triazolidine-3,5-dione can be synthesized through the reaction of ethylamine with 1,2,4-triazolidine-3,5-dione. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or water. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

4-Ethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Ethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:

    1,2,4-Triazolidine-3,5-dione: The parent compound without the ethyl group.

    4-Phenyl-1,2,4-triazolidine-3,5-dione: A derivative with a phenyl group instead of an ethyl group.

    1,2,4-Triazolidine-3-thione: A sulfur-containing analog

Properties

IUPAC Name

4-ethyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLPCUOUNXWZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166897
Record name 4-Ethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16050-65-0
Record name 4-Ethyl-1,2,4-triazolidine-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16050-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1,2,4-triazolidine-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016050650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,2,4-triazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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